4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 3-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-6-12(10-17)11-5-7-16-13(9-11)19-4/h5,7,9,12H,6,8,10H2,1-4H3 |
InChI Key |
LTBOTSCDOPMWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NC=C2)OC |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 4 1 Boc 3 Pyrrolidinyl 2 Methoxypyridine
Retrosynthetic Strategies and Key Bond Disconnections
A retrosynthetic analysis of the target molecule allows for the logical deconstruction of the complex structure into simpler, more readily available starting materials. This process illuminates the key bond formations and the necessary functionalization of the precursor fragments.
The most logical and convergent retrosynthetic disconnection of 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine is the cleavage of the C-C bond between the C4 position of the pyridine (B92270) ring and the C3 position of the pyrrolidine (B122466) ring. This disconnection strategy simplifies the molecule into two primary building blocks: a functionalized 1-Boc-pyrrolidine derivative and a functionalized 2-methoxypyridine (B126380) derivative. This approach is highly advantageous as it allows for the independent synthesis and optimization of each heterocyclic core before their convergent coupling in a later step.
This key disconnection leads to the identification of synthons that can be translated into tangible chemical reagents. The pyrrolidinyl fragment can be envisioned as either a nucleophilic or electrophilic species, and likewise for the pyridine fragment, depending on the chosen synthetic route.
To facilitate the crucial C-C bond formation, the precursor moieties must be appropriately functionalized. The choice of functional groups is dictated by the selected cross-coupling methodology.
For the pyrrolidine moiety , several functionalization strategies can be employed:
Organoboron Reagents: The pyrrolidine ring can be functionalized with a boronic acid or a boronic ester (e.g., a pinacol (B44631) boronate) at the 3-position. These reagents are key partners in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net
Organozinc Reagents: Alternatively, a 3-pyrrolidinylzinc halide can be prepared for use in Negishi cross-coupling reactions. wikipedia.orgorgsyn.org
Halides: While less common for this specific disconnection, a 3-halopyrrolidine could potentially act as an electrophilic partner in certain cross-coupling scenarios.
For the pyridine moiety , the typical functionalization involves an electrophilic handle:
Halides: 4-Bromo- or 4-iodo-2-methoxypyridine (B1316693) are excellent electrophilic partners in a wide range of palladium-catalyzed cross-coupling reactions due to their reactivity. researchgate.net 4-Chloro-2-methoxypyridine can also be used, often requiring more specialized catalyst systems.
Triflates: 2-Methoxy-4-triflyloxypyridine serves as a highly reactive electrophile, often enabling cross-coupling reactions under milder conditions. beilstein-journals.org
The following table summarizes the potential precursor pairings for the key cross-coupling reaction:
| Pyrrolidine Precursor (Nucleophile) | Pyridine Precursor (Electrophile) | Cross-Coupling Reaction |
| 1-Boc-3-(dihydroxyboryl)pyrrolidine | 4-Bromo-2-methoxypyridine | Suzuki-Miyaura |
| 1-Boc-pyrrolidin-3-ylzinc chloride | 4-Iodo-2-methoxypyridine | Negishi |
| 1-Boc-3-(pinacolatoboryl)pyrrolidine | 2-Methoxy-pyridin-4-yl triflate | Suzuki-Miyaura |
Precursor Synthesis and Optimization
The successful synthesis of the target molecule is critically dependent on the efficient and high-yielding preparation of the key functionalized pyrrolidine and pyridine building blocks.
The synthesis of N-Boc-protected, 3-functionalized pyrrolidines is a well-established area of organic synthesis. For the purpose of cross-coupling, the preparation of 3-boryl or 3-halo derivatives is of primary interest.
One common route to 3-substituted pyrrolidines starts from commercially available 1-Boc-3-pyrrolidinone. google.com The ketone functionality allows for a variety of transformations. For instance, conversion to an enol triflate followed by a palladium-catalyzed borylation reaction can yield the desired 1-Boc-3-(pinacolatoboryl)pyrrolidine.
Alternatively, the reduction of 1-Boc-3-pyrrolidinone to the corresponding alcohol, followed by conversion to a leaving group (e.g., mesylate or tosylate), allows for nucleophilic substitution to introduce a halide.
The following table outlines potential synthetic routes to key pyrrolidine precursors:
| Precursor | Starting Material | Key Transformation(s) |
| 1-Boc-3-(pinacolatoboryl)pyrrolidine | 1-Boc-3-pyrrolidinone | 1. Formation of enol triflate. 2. Palladium-catalyzed borylation. |
| 3-Bromo-1-Boc-pyrrolidine | 1-Boc-3-pyrrolidinol | 1. Mesylation/Tosylation. 2. Nucleophilic substitution with bromide. |
| 1-Boc-pyrrolidin-3-ylzinc chloride | 3-Iodo-1-Boc-pyrrolidine | Transmetalation with an organozinc reagent. |
A common approach involves the nucleophilic aromatic substitution of a dihalopyridine. For example, 2,4-dichloropyridine (B17371) can be selectively methoxylated at the more reactive 2-position by treatment with sodium methoxide (B1231860) under controlled conditions. The regioselectivity is driven by the electronic properties of the pyridine ring. researchgate.net
Another strategy involves the halogenation of 2-methoxypyridine. However, directing the halogenation to the 4-position can be challenging and may lead to mixtures of isomers, necessitating careful optimization of reaction conditions and purification.
The table below summarizes some established methods for the synthesis of these pyridine intermediates:
| Precursor | Starting Material | Reagents and Conditions |
| 4-Chloro-2-methoxypyridine | 2,4-Dichloropyridine | Sodium methoxide, methanol (B129727) |
| 4-Bromo-2-methoxypyridine | 2-Amino-4-bromopyridine | 1. Diazotization (NaNO₂, HBr). 2. Methanolysis. |
| 2-Methoxy-pyridin-4-yl triflate | 2-Methoxy-4-pyridone | Triflic anhydride, base |
Direct Synthetic Routes and Reaction Cascade Elucidation
With the key precursors in hand, the final step involves their coupling to form the target molecule. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation. organic-chemistry.org
The Suzuki-Miyaura coupling of a 1-Boc-pyrrolidine-3-boronic acid or ester with a 4-halo-2-methoxypyridine is a highly reliable method. nih.gov Typical conditions involve a palladium(0) catalyst, such as Pd(PPh₃)₄, or a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos). A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid derivative for transmetalation. nih.gov
The Negishi coupling offers an alternative, using a 1-Boc-pyrrolidin-3-ylzinc halide as the nucleophilic partner. wikipedia.org This reaction is also catalyzed by a palladium(0) complex and is known for its high functional group tolerance and reactivity. researchgate.net
The following table provides representative conditions for the final coupling step, based on analogous reactions in the literature:
| Reaction | Pyrrolidine Reagent | Pyridine Reagent | Catalyst System | Base | Solvent |
| Suzuki-Miyaura | 1-Boc-3-(pinacolatoboryl)pyrrolidine | 4-Bromo-2-methoxypyridine | Pd(dppf)Cl₂, K₂CO₃ | K₂CO₃ | Dioxane/H₂O |
| Negishi | 1-Boc-pyrrolidin-3-ylzinc chloride | 4-Iodo-2-methoxypyridine | Pd(PPh₃)₄ | - | THF |
While direct synthetic routes that form the target molecule in a single step from simpler, unfunctionalized precursors are highly desirable, they are less developed for this specific substitution pattern. Conceptually, a direct C-H arylation of 1-Boc-pyrrolidine at the 3-position with a 2-methoxypyridine derivative could be envisioned, but achieving the required regioselectivity would be a significant challenge.
Reaction cascade elucidation for a molecule of this nature would likely involve a multi-step, one-pot sequence. For instance, a hypothetical cascade could begin with the Michael addition of a nitrogen nucleophile to an appropriately substituted acceptor, followed by an intramolecular cyclization to form the pyrrolidine ring, and culminating in an in-situ cross-coupling reaction. However, such a sophisticated cascade for the synthesis of this compound has not been reported and would require substantial research and development. A more plausible, though still complex, alternative could be the ring contraction of a functionalized pyridine derivative to form the pyrrolidine ring directly attached to the second pyridine moiety. osaka-u.ac.jpnih.gov
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Arylation)
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, are powerful tools for the formation of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination is a prominent example of such a reaction and is highly applicable to the synthesis of this compound. wikipedia.orgacsgcipr.org This reaction involves the coupling of an amine with an aryl halide or triflate, mediated by a palladium catalyst and a suitable ligand. wikipedia.org
For the synthesis of the target compound, this would typically involve the reaction of 4-halo-2-methoxypyridine (where the halogen is bromine or chlorine) with (R)- or (S)-1-Boc-3-aminopyrrolidine. The choice of ligand is crucial for the efficiency of the reaction, with sterically hindered biaryl phosphine ligands such as RuPhos and BrettPhos often being effective for coupling with aminopyridines. nih.govresearchgate.net The reaction is carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), in an inert solvent like toluene (B28343) or dioxane. nih.govlibretexts.org
The general catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex. libretexts.org The resulting Pd(II) complex then coordinates with the amine, and subsequent deprotonation by the base forms a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the Pd(0) catalyst. libretexts.org While highly effective, challenges can arise from potential catalyst inhibition by the pyridine nitrogen. nih.gov
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|---|
| 4-Bromo-2-methoxypyridine | (R)-1-Boc-3-aminopyrrolidine | Pd2(dba)3 / RuPhos | NaOtBu | Toluene | 80-110 °C | Good to Excellent |
| 4-Chloro-2-methoxypyridine | (S)-1-Boc-3-aminopyrrolidine | BrettPhos Pd G3 Precatalyst | LiHMDS | Dioxane | 100 °C | Good |
Nucleophilic Aromatic Substitution Approaches on Pyridine Derivatives
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. The synthesis of this compound can be envisioned through the direct reaction of a nucleophilic pyrrolidine derivative with an appropriately activated pyridine ring. For an SNAr reaction to proceed, the pyridine ring must contain a good leaving group (e.g., a halide) at the 4-position and be activated by electron-withdrawing groups.
In the case of 2-methoxypyridine, the methoxy (B1213986) group is electron-donating, which can disfavor SNAr reactions. However, the presence of the ring nitrogen atom sufficiently activates the 4-position towards nucleophilic attack. The reaction would involve the attack of (R)- or (S)-1-Boc-3-aminopyrrolidine on 4-halo-2-methoxypyridine. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), often in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. researchgate.net
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophilic amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. While palladium-catalyzed methods are often more general, SNAr can be a more direct and cost-effective approach if the pyridine substrate is sufficiently reactive. atlanchimpharma.com
| Pyridine Substrate | Nucleophile | Base | Solvent | Temperature | Typical Outcome |
|---|---|---|---|---|---|
| 4-Chloro-2-methoxypyridine | (R)-1-Boc-3-aminopyrrolidine | K2CO3 | DMF | 90-120 °C | Moderate to Good Yield |
| 4-Fluoro-2-methoxypyridine | (S)-1-Boc-3-aminopyrrolidine | DIPEA | DMSO | 100 °C | Potentially higher reactivity than chloro-substituted pyridine |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. The Hantzsch pyridine synthesis is a classic example of an MCR that could be adapted for the synthesis of a precursor to the target molecule. wikipedia.orgorganic-chemistry.org
A modified Hantzsch synthesis could potentially be designed to construct the 2,4-disubstituted pyridine core. This would involve the condensation of a β-ketoester, an aldehyde, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org To achieve the desired substitution pattern, one of the starting materials would need to incorporate the protected pyrrolidinyl moiety. For instance, a β-ketoester bearing the 1-Boc-3-pyrrolidinyl group could be reacted with an appropriate aldehyde and enamine.
Another MCR approach could involve a four-component Ugi reaction. While typically used to generate α-acylamino amides, variations of the Ugi reaction can lead to the formation of heterocyclic structures. A carefully designed set of starting materials—an aldehyde, an amine (such as a pyrrolidine derivative), a carboxylic acid, and an isocyanide—could potentially lead to a highly functionalized intermediate that could be cyclized to the desired pyridine. These MCR strategies are atom-economical and can rapidly generate molecular diversity from simple starting materials. scispace.com
Cycloaddition Reactions (e.g., [4+2] Cycloadditions)
Cycloaddition reactions, particularly [4+2] Diels-Alder reactions, are a powerful method for the construction of six-membered rings, including pyridines. baranlab.orgrsc.org The synthesis of a substituted pyridine ring via a Diels-Alder reaction typically involves the reaction of a diene with a dienophile. For pyridine synthesis, an azadiene (a diene containing a nitrogen atom) can react with an alkyne or an alkene equivalent. rsc.orgacsgcipr.org
In an inverse-electron-demand Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. acsgcipr.org For the synthesis of this compound, one could envision the reaction of a 1,2,4-triazine (B1199460) (as the azadiene) with an enamine derived from a ketone and 1-Boc-3-aminopyrrolidine. The initial cycloadduct would then undergo a retro-Diels-Alder reaction, extruding a molecule of nitrogen to form the pyridine ring. acsgcipr.org
Alternatively, a normal-electron-demand Diels-Alder reaction could be employed, though these are often less favorable for pyridine synthesis. acsgcipr.org This might involve the reaction of a 1-azadiene with an alkyne bearing a methoxy group. Subsequent aromatization of the initially formed dihydropyridine (B1217469) would lead to the final product. acs.orgacs.orgnih.gov The regioselectivity of the cycloaddition is a key consideration and is governed by the electronic and steric properties of the substituents on both the diene and dienophile. whiterose.ac.uk
Stereoselective Synthesis and Enantiopurity Control
The presence of a chiral center at the 3-position of the pyrrolidine ring necessitates stereoselective synthetic methods to obtain enantiomerically pure this compound.
Chiral Auxiliary and Ligand-Controlled Methods
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. For the synthesis of the chiral pyrrolidine moiety, a chiral auxiliary could be used to control the stereochemistry of a key bond-forming step. For example, in a 1,3-dipolar cycloaddition to form the pyrrolidine ring, a chiral auxiliary on either the dipolarophile or the dipole can induce high diastereoselectivity. acs.orgnih.gov
In the context of the target molecule, an enantiomerically pure starting material such as (R)- or (S)-1-Boc-3-aminopyrrolidine is often commercially available or can be synthesized from natural amino acids like proline. mdpi.com Alternatively, asymmetric deprotonation of N-Boc pyrrolidine using a chiral ligand such as (-)-sparteine (B7772259) or a sparteine (B1682161) surrogate, followed by reaction with an electrophile, can provide access to enantiomerically enriched 3-substituted pyrrolidines. whiterose.ac.ukresearchgate.net The choice of the chiral ligand is critical in determining the enantioselectivity of the deprotonation step.
| Chiral Ligand | Base | Typical Enantiomeric Excess (ee) |
|---|---|---|
| (-)-Sparteine | s-BuLi | >95% |
| (+)-Sparteine Surrogate | s-BuLi | >95% (opposite enantiomer) |
Asymmetric Catalysis in Pyrrolidine and Pyridine Synthesis
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to chiral molecules. For the synthesis of the chiral pyrrolidine component, a variety of asymmetric catalytic methods can be employed. For example, the asymmetric hydrogenation of a suitable prochiral pyrrole (B145914) or pyrroline (B1223166) precursor using a chiral rhodium or iridium catalyst can yield the desired enantiomer of the pyrrolidine derivative. nih.govacs.orgacs.orgdicp.ac.cnthieme-connect.com
Organocatalysis also provides powerful methods for the enantioselective synthesis of substituted pyrrolidines. For instance, a Michael addition of a nucleophile to an α,β-unsaturated system, catalyzed by a chiral amine or squaramide catalyst, can set the stereocenter at the 3-position of the pyrrolidine ring. rsc.org
Furthermore, the pyridine ring itself can be constructed asymmetrically. For example, a rhodium-catalyzed asymmetric hydrogenation of a suitably substituted pyridine could be employed. nih.govacs.orgthieme-connect.com However, the direct asymmetric hydrogenation of simple pyridines is challenging due to the stability of the aromatic ring and potential catalyst inhibition. dicp.ac.cn A more common approach is to perform the key coupling or substitution reaction using an enantiomerically pure pyrrolidine fragment that was synthesized beforehand using asymmetric catalysis. organic-chemistry.orgunipi.it This ensures that the final product is obtained with high enantiopurity.
Sustainable and Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of complex molecules like this compound. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. bohrium.comresearchgate.net
Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce the environmental impact associated with traditional solvent use. rasayanjournal.co.in Mechanochemical methods, such as ball milling and grinding, are at the forefront of this approach, utilizing mechanical energy to initiate chemical reactions between neat reagents. beilstein-journals.orgnih.gov This technique is desirable as it often leads to less wasteful and more environmentally benign processes, particularly if the work-up and purification can also be made solventless. beilstein-journals.org
In the context of synthesizing pyridine derivatives, mechanochemistry has been successfully employed for various multicomponent reactions. For instance, polyhydroquinolines have been synthesized by grinding aldehydes, dimedone, active methylene (B1212753) compounds, and ammonium acetate at room temperature without any solvent. nih.gov Similarly, a one-pot, two-step mechanochemical synthesis has been developed for fluorinated pyrazolones, demonstrating the potential for multistep solventless synthesis. beilstein-journals.orgnih.gov This approach could be adapted for the synthesis of this compound, potentially by milling a suitable 4-substituted-2-methoxypyridine precursor with a protected pyrrolidine derivative.
| Parameter | Conventional Solvent-Based Synthesis | Hypothetical Mechanochemical Synthesis |
|---|---|---|
| Solvent Usage | High (e.g., Toluene, THF, DMF) | None or minimal (Liquid-Assisted Grinding) |
| Energy Input | Thermal (heating/refluxing) | Mechanical (milling/grinding) |
| Reaction Time | Hours to days | Minutes to hours. beilstein-journals.org |
| Waste Generation | Significant solvent waste, potential for hazardous byproducts | Minimal, primarily unreacted starting materials or solid byproducts. beilstein-journals.org |
| Work-up Procedure | Often requires liquid-liquid extraction, chromatography | Simple filtration or direct use of crude product. nih.gov |
When solvents are necessary, the focus shifts to "green solvents" that are less toxic and more environmentally friendly than their conventional counterparts. ijnrd.org This class includes water, ionic liquids (ILs), and deep eutectic solvents (DESs). academie-sciences.frmdpi.com
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. While organic reactions in water can be challenging due to solubility issues, it is a highly desirable medium for green synthesis.
Ionic Liquids (ILs): These are salts with melting points below 100°C. They have negligible vapor pressure, high thermal stability, and can be tailored to be task-specific. ijnrd.org However, concerns about their cost, potential toxicity, and purification difficulties persist. bohrium.com
Deep Eutectic Solvents (DESs): DESs are mixtures of natural compounds like sugars, amino acids, and organic acids, which form a eutectic with a melting point lower than the individual components. academie-sciences.fr They share many of the beneficial properties of ILs but are often cheaper, less toxic, and more biodegradable, making them excellent alternatives. bohrium.comrsc.org
The synthesis of 1,4-dihydropyridines has been successfully demonstrated using a DES composed of choline (B1196258) chloride and ammonium acetate, which acts as both the solvent and catalyst. bohrium.com This highlights the potential for using such green solvent systems in the synthesis of this compound to improve the sustainability of the process.
| Solvent Type | Key Components/Examples | Advantages for Pyridine Synthesis | Challenges |
|---|---|---|---|
| Water | H₂O | Non-toxic, inexpensive, non-flammable | Poor solubility of non-polar organic reactants |
| Ionic Liquids (ILs) | [BMIM][BF₄], [EMIM][OAc] | Tunable properties, high thermal stability, low volatility | Higher cost, potential toxicity, difficult purification. bohrium.com |
| Deep Eutectic Solvents (DESs) | Choline Chloride/Urea, Choline Chloride/Glycerol | Biodegradable, low cost, non-toxic, simple preparation. bohrium.comrsc.org | Often viscous, potential for limited thermal stability |
Electrochemical synthesis offers a powerful green alternative by using electricity to drive chemical reactions, thereby avoiding the need for conventional oxidizing or reducing agents that generate stoichiometric byproducts. rsc.orgresearchgate.net This method can lead to higher atom economy and reduced waste. researchgate.net
The electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines has been achieved in an aqueous medium, demonstrating a clean, oxidant-free method. rsc.org Similarly, CN-substituted imidazo[1,5-a]pyridines have been synthesized electrochemically in a cascade process. rsc.org Applying this strategy to the synthesis of this compound could involve an electrochemical coupling or ring-forming step, replacing traditional metal-catalyzed or reagent-driven transformations and minimizing waste streams.
The development of recyclable catalysts is a cornerstone of sustainable chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. Magnetically recoverable nano-catalysts have emerged as a highly efficient option. rsc.org
| Catalyst | Reaction Type | Recovery Method | Reusability | Reference |
|---|---|---|---|---|
| Fe₃O₄@SPNC-Cu(II) | Three-component synthesis of pyrano[2,3-b]pyridine-3-carboxamides | External Magnet | Recycled multiple times with minimal activity loss | rsc.org |
| Fe₂O₃@Fe₃O₄@Co₃O₄ | Pseudo-four-component synthesis of polysubstituted pyridines | External Magnet | Not specified | rsc.org |
| Ru₁CoNP/HAP | One-pot amination of furfural (B47365) to piperidine (B6355638)/pyridine | Centrifugation/Filtration | Demonstrated reusability | nih.gov |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.goveuropa.eu These benefits include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scaling. europa.eu
Microfluidic reactors, which are a key component of flow chemistry, utilize channels with sub-millimeter dimensions. calpoly.edu This small scale provides a very high surface-area-to-volume ratio, enabling rapid heating, cooling, and mixing, which can lead to higher yields and selectivities. nih.gov
The design of a microfluidic reactor is critical for its performance. Key parameters that can be optimized include:
Channel Geometry: The length, width, and shape of the channels determine the residence time and mixing efficiency. calpoly.edu
Flow Rate: Controls the residence time of the reactants in the heated zone. nih.govbeilstein-journals.org
Temperature: Precise temperature control in different zones of the reactor allows for the optimization of multi-step reactions.
Materials: Reactors can be fabricated from glass, silicon, or polymers, chosen for their chemical compatibility and thermal properties. calpoly.edu
The Bohlmann–Rahtz pyridine synthesis has been successfully transferred from batch to a continuous flow microwave reactor, allowing for a one-step preparation of trisubstituted pyridines without isolating intermediates. beilstein-journals.org Similarly, the synthesis of various active pharmaceutical ingredients (APIs) has been significantly improved using flow chemistry, reducing reaction times from hours to minutes. mdpi.comresearchgate.net A continuous, single-step flow process for producing Nevirapine, a pyridine-containing drug, increased the yield from 58% to 92% and projected a 75% reduction in production costs. vcu.edu Designing a microfluidic system for the synthesis of this compound could involve integrating the key coupling and purification steps into a single, automated platform, leading to a more efficient and scalable manufacturing process. unibe.ch
| Parameter | Design Consideration | Optimization Goal |
|---|---|---|
| Reactor Material | Glass, PEEK, Stainless Steel | Ensure chemical compatibility with reagents and solvents; withstand reaction temperature and pressure. |
| Channel Dimensions | Inner Diameter: 0.5 - 1.0 mm; Length: 5 - 20 mL volume | Maximize surface-to-volume ratio for efficient heat transfer; control residence time. beilstein-journals.org |
| Mixing Unit | T-mixer, static mixer | Achieve rapid and homogeneous mixing of reactant streams to ensure consistent reaction initiation. |
| Temperature Zones | Multiple, independently controlled heating/cooling zones | Optimize temperature for each reaction step (e.g., coupling, deprotection) in a multi-step synthesis. |
| Flow Rate | 0.1 - 10 mL/min | Precisely control residence time to maximize conversion and minimize byproduct formation. nih.gov |
| Pressure Regulator | Back-pressure regulator (BPR) | Allow for heating solvents above their boiling points, accelerating reaction rates safely. |
Telescoped Reactions in Flow Systems
Telescoped synthesis, also known as one-pot or through-process synthesis, involves the sequential execution of multiple reaction steps without the isolation and purification of intermediates. nih.gov When integrated with continuous flow chemistry, this methodology can lead to substantial improvements in reaction efficiency, safety, and throughput. For the synthesis of this compound, a plausible telescoped flow process could involve a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds and is amenable to both batch and continuous processing. acsgcipr.org
A hypothetical telescoped flow synthesis could be designed as a two-step sequence. The first step would be the in-situ formation of a boronic acid or ester derivative of N-Boc-3-pyrrolidine. This could be followed by an immediate in-line Suzuki-Miyaura coupling with a suitable 4-halo-2-methoxypyridine, such as 4-bromo-2-methoxypyridine. The entire process would be conducted in a continuous flow reactor system, potentially comprising multiple reactor modules connected in series.
The use of a flow chemistry platform for this synthesis offers several advantages. The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for precise temperature control, which is crucial for managing the exothermicity of the reactions and minimizing the formation of byproducts. researchgate.net Furthermore, the use of heterogeneous catalysts, such as polymer-supported palladium catalysts, can simplify product purification and enable catalyst recycling, thereby reducing costs and waste. vapourtec.com
| Parameter | Illustrative Condition | Rationale |
| Reactants | 1. N-Boc-3-pyrrolidine derivative 2. 4-Bromo-2-methoxypyridine | Key building blocks for the target molecule. |
| Coupling Type | Suzuki-Miyaura | Robust and well-established for forming aryl-heteroaryl C-C bonds. acsgcipr.org |
| Catalyst | Heterogeneous Pd catalyst (e.g., SiliaCat DPP-Pd) | Facilitates easier product separation and catalyst reuse in a flow system. acsgcipr.org |
| Reactor Type | Packed-bed or microreactor | Provides excellent heat and mass transfer, enhancing reaction control. researchgate.net |
| Residence Time | Minutes | Significantly shorter than batch processing, increasing throughput. vapourtec.com |
| Temperature | Elevated (e.g., 100-150 °C) | Accelerates reaction rates, often achievable safely in flow reactors. vapourtec.com |
This integrated approach avoids the isolation of the potentially unstable boronic acid intermediate, reduces manual handling, and minimizes solvent usage and waste generation.
Scale-Up Considerations and Process Intensification
The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. Process intensification is a key strategy to address these challenges by developing smaller, safer, and more energy-efficient manufacturing processes. pharmasalmanac.compharmafeatures.com For the telescoped flow synthesis of this compound, several factors are critical for successful scale-up and process intensification.
Reactor Design and Scalability: The choice of flow reactor is crucial. While microreactors are excellent for process development and optimization, scaling up might involve numbering-up (using multiple reactors in parallel) or transitioning to larger meso- or pilot-scale reactors. The reactor design must ensure efficient mixing and heat transfer to maintain consistent product quality and yield at a larger scale. researchgate.net
Mass Transfer and Reaction Kinetics: In a scaled-up flow system, maintaining optimal mass transfer between reactants and the catalyst surface is essential. Factors such as flow rate, channel dimensions, and catalyst particle size need to be carefully optimized to prevent mass transfer limitations from becoming the rate-determining step. Understanding the reaction kinetics is vital for predicting the performance of the scaled-up process and ensuring efficient reactor utilization.
Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques is a cornerstone of modern process intensification. pharmafeatures.com For this synthesis, PAT tools such as infrared (IR) spectroscopy, Raman spectroscopy, or high-performance liquid chromatography (HPLC) can be integrated into the flow system to monitor reaction conversion, impurity profiles, and product quality in real-time. This allows for immediate process adjustments, ensuring the process remains within the desired operating parameters and consistently produces the product of the required quality.
| Consideration | Strategy for Intensification | Benefit |
| Equipment Footprint | Utilize compact flow reactors instead of large batch vessels. | Reduced capital cost and smaller manufacturing facility. pharmasalmanac.com |
| Safety | Minimize the inventory of hazardous reagents and intermediates at any given time. | Reduced risk of thermal runaways and exposure to toxic materials. pharmasalmanac.com |
| Energy Efficiency | Improved heat transfer in flow reactors reduces energy consumption for heating and cooling. | Lower operating costs and reduced environmental impact. pharmafeatures.com |
| Waste Reduction | Higher selectivity and yield in optimized flow processes lead to less waste. | Greener and more sustainable manufacturing process. pharmafeatures.com |
| Process Control | Implement PAT for real-time monitoring and automated control. | Improved product consistency and quality, and faster process optimization. pharmafeatures.com |
By carefully considering these factors, the synthesis of this compound can be transformed into a highly efficient, safe, and scalable continuous manufacturing process, aligning with the principles of modern pharmaceutical production.
Iii. Chemical Reactivity and Derivatization Strategies
Reactivity of the Pyridine (B92270) Core
The electronic nature of the pyridine ring in this compound is influenced by two opposing factors: the electron-withdrawing effect of the ring nitrogen and the electron-donating effect of the methoxy (B1213986) group. This duality governs its susceptibility to both electrophilic and nucleophilic attacks.
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating methoxy group at the C-2 position partially mitigates this effect and directs incoming electrophiles. The methoxy group directs substitution primarily to the positions ortho and para to itself. Therefore, electrophilic attack is expected to occur at the C-3 and C-5 positions. For instance, the reaction of 2-methoxypyridine (B126380) with bromine is expected to yield 3-bromo-2-methoxypyridine (B87399) as the major product. brainly.com Similarly, sulfonation of 2-methoxypyridine leads to the formation of 2-methoxy-4-sulfonic acid pyridine. brainly.com
Nucleophilic Aromatic Substitution: The pyridine ring's inherent electron deficiency makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions (ortho and para to the nitrogen atom). stackexchange.comechemi.comquimicaorganica.org This is because the anionic intermediate formed during the attack at these positions is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.comechemi.com In the context of the 2-methoxypyridine core, a leaving group at the C-2 or C-4 position can be readily displaced by a nucleophile. The methoxy group itself can act as a leaving group in some nucleophilic substitution reactions. ntu.edu.sg
The pyridine core can be selectively functionalized at various positions through different strategies, leveraging the directing effects of its substituents and the inherent reactivity of the ring.
C-2 Position: Functionalization at the C-2 position often involves the replacement of the methoxy group. For example, nucleophilic amination of methoxypyridines using reagents like sodium hydride and lithium iodide can provide access to 2-aminopyridine (B139424) derivatives. ntu.edu.sg C–H fluorination has also been demonstrated at the 2-position of substituted pyridines. acs.orgnih.gov
C-3 Position: The C-3 position is a primary site for electrophilic attack due to the directing influence of the C-2 methoxy group. brainly.com Additionally, transition metal-catalyzed C-H borylation reactions can introduce a boryl group at this position, which can then be used for subsequent cross-coupling reactions. acs.orgnih.gov
C-4 Position: While less reactive toward nucleophiles than the C-2 position, the C-4 position is still a viable site for nucleophilic substitution. stackexchange.comechemi.com More significantly, the methoxy group at C-2 can act as a directing group for ortho-metallation (in this case, para to the nitrogen), allowing for deprotonation and subsequent functionalization at the C-4 position. ntu.edu.sg This strategy has been used for palladium-mediated C-C bond formations. nih.gov
Table 1: Summary of Functionalization Strategies for the 2-Methoxypyridine Core
| Position | Reaction Type | Example Reaction | Key Reagents | Reference |
|---|---|---|---|---|
| C-2 | Nucleophilic Substitution | Amination (replacement of -OCH3) | NaH, LiI, Amine | ntu.edu.sg |
| C-2 | C-H Functionalization | Fluorination | AgF2 | acs.org |
| C-3 | Electrophilic Substitution | Bromination | Br2 | brainly.com |
| C-3 | C-H Functionalization | Borylation | Transition Metal Catalysts | acs.orgnih.gov |
| C-4 | Directed Metallation | Lithiation followed by arylation | Organolithium reagents | ntu.edu.sg |
| C-4 | Electrophilic Substitution | Sulfonation | H2SO4, heat | brainly.com |
Reactivity of the Pyrrolidine (B122466) Ring
The N-Boc-pyrrolidine moiety provides opportunities for modification through reactions involving the protecting group or the ring's C-H bonds.
The tert-butoxycarbonyl (Boc) group is a common amine protecting group that can be removed under various conditions to liberate the secondary amine of the pyrrolidine ring. This unmasked amine is a key functional handle for further derivatization.
Common deprotection methods include:
Acidic Hydrolysis: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently used to cleave the Boc group.
Thermal Deprotection: Heating N-Boc protected amines, particularly in solvents like methanol (B129727) or trifluoroethanol, can effect the removal of the Boc group, often without the need for an acid catalyst. nih.gov This method can offer selectivity, for example, removing an aryl N-Boc group in the presence of an alkyl N-Boc group. nih.gov
Catalytic Methods: Certain Lewis acids and metal salts, such as iron(III) chloride, have been shown to catalytically deprotect N-Boc amines under mild conditions. rsc.orgresearchgate.net
Once deprotected, the resulting secondary amine can undergo a variety of standard amine reactions, including alkylation, acylation, reductive amination, and arylation, to introduce new substituents and build molecular complexity.
While the Boc group is still in place, the pyrrolidine ring itself can be functionalized, most notably at the C-2 position (α to the nitrogen). This is typically achieved through deprotonation to form a nucleophilic intermediate, which can then react with various electrophiles.
Asymmetric Deprotonation and Alkylation/Arylation: Pioneering work has shown that N-Boc-pyrrolidine can be enantioselectively deprotonated at the α-position using a strong base like sec-butyllithium (B1581126) in the presence of a chiral ligand such as (-)-sparteine (B7772259). scilit.comnih.govrsc.org The resulting organolithium species can be transmetalated (e.g., with zinc chloride) and then used in palladium-catalyzed cross-coupling reactions (Negishi coupling) to install aryl or alkyl groups with high enantioselectivity. scilit.comnih.govacs.orgresearchgate.net This method provides a powerful route to chiral 2-substituted pyrrolidines.
Photoredox-Catalyzed Alkylation: Visible-light photoredox catalysis has emerged as a tool for the sp³ C-H alkylation of N-Boc pyrrolidine, offering an alternative pathway for C-C bond formation. researchgate.net
Table 2: Functionalization of the N-Boc-Pyrrolidine Ring
| Reaction Type | Methodology | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| α-Arylation | Deprotonation/Negishi Coupling | 1. s-BuLi, (-)-sparteine 2. ZnCl2 3. Aryl halide, Pd catalyst | Enantioselective formation of 2-aryl-N-Boc-pyrrolidines | scilit.comnih.govresearchgate.net |
| α-Alkylation | Deprotonation/Negishi Coupling | 1. s-BuLi, (-)-sparteine 2. ZnCl2 3. Alkyl halide, Ni catalyst | Enantioconvergent synthesis of 2-alkyl-N-Boc-pyrrolidines | acs.org |
| C-H Alkylation | Photoredox Catalysis | Visible light, photocatalyst | Direct alkylation of sp³ C-H bonds | researchgate.net |
Transformations of the Methoxy Group
The methoxy group at the C-2 position of the pyridine ring is not merely a passive substituent. Its primary reactivity involves serving as a leaving group in nucleophilic aromatic substitution reactions. This transformation is a direct method for introducing a variety of other functional groups at the C-2 position. For instance, treatment with various amines in the presence of NaH-LiI can replace the methoxy group to form substituted 2-aminopyridines. ntu.edu.sg
Furthermore, the methoxy group plays a crucial electronic and steric role in directing other reactions on the pyridine ring. As previously mentioned, its ability to direct ortho-metallation enables selective functionalization at the C-4 position. ntu.edu.sg In more complex synthetic sequences, the entire 2-methoxypyridine moiety can be viewed as a surrogate for a piperidine (B6355638) or pyridone ring, which can be unmasked through multi-step transformations such as N-methylation followed by global reduction. nih.gov
Cleavage and Introduction of Other Oxygen Functionalities
The methoxy group at the 2-position of the pyridine ring is a key site for chemical manipulation. Its cleavage, typically through demethylation, unmasks a hydroxyl group, leading to the formation of the corresponding pyridin-2-one tautomer. This transformation is a critical step in the synthesis of various biologically active compounds. While specific studies on the demethylation of 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine are not extensively documented in publicly available literature, general methods for the chemoselective demethylation of methoxypyridines suggest potential pathways. elsevierpure.com For instance, reagents like L-selectride have been shown to be effective for the demethylation of 4-methoxypyridine, offering a potential route to 4-(1-Boc-3-pyrrolidinyl)-pyridin-2(1H)-one. elsevierpure.com The resulting hydroxyl group can then serve as a handle for the introduction of other oxygen-containing functionalities through etherification or esterification reactions, further diversifying the molecular scaffold.
Advanced Chemical Transformations and Scaffold Diversification
Beyond simple functional group interconversions, the this compound scaffold is amenable to more complex transformations that enable significant diversification of the core structure.
Cross-Coupling Reactions for Further Substituent Introduction
The pyridine ring of this compound can be further functionalized through various cross-coupling reactions. Although specific examples involving this exact substrate are sparse in the literature, the reactivity of similar 2-methoxypyridine derivatives provides a strong indication of its potential. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are powerful tools for the introduction of new carbon-carbon bonds. By first converting a position on the pyridine ring to a halide or triflate, coupling with a wide range of boronic acids or esters can be achieved. Pyridine sulfinates have also emerged as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering another potential strategy for derivatization. nih.gov
Rearrangement Reactions Involving the Core Structure
The inherent electronic nature of the pyridine ring, coupled with the substituents, can potentially lead to interesting rearrangement reactions under specific conditions. While no rearrangement reactions have been explicitly reported for this compound itself, the broader class of substituted pyridines is known to undergo various skeletal reorganizations. For instance, photo-promoted ring contraction of pyridines has been utilized as a synthetic strategy to access pyrrolidine derivatives. osaka-u.ac.jpnih.gov Although speculative, such advanced transformations could potentially be applied to this scaffold to generate novel heterocyclic systems.
Iv. Advanced Spectroscopic and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of "4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine," providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.
Two-dimensional (2D) NMR techniques are employed to resolve complex structural questions by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For "this compound," COSY would show correlations between adjacent protons within the pyrrolidine (B122466) ring and within the pyridine (B92270) ring, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). mdpi.com This is essential for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum. preprints.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). mdpi.com This technique is critical for establishing the connectivity between the different structural fragments of the molecule, such as linking the pyrrolidinyl ring to the pyridine ring and identifying the position of the methoxy (B1213986) and Boc groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule.
The expected chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electronic effects of the substituents. The electron-donating methoxy group and the electron-withdrawing Boc group, along with the heterocyclic rings, create a distinct pattern of signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Assignment | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Boc-C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 | Boc-C=O, Boc-C(CH₃)₃ |
| Boc-C(CH₃)₃ | - | ~80.0 | Boc-C(CH₃)₃, Boc-C=O |
| Boc-C=O | - | ~154.5 | Boc-C(CH₃)₃, Pyrrolidine-CH₂ (N-CH₂) |
| Pyrrolidine-CH (C3') | ~3.4-3.6 (m, 1H) | ~35.0 | Pyridine-C4, Pyrrolidine-CH₂, Pyridine-C3, Pyridine-C5 |
| Pyrrolidine-CH₂ (C2', C5') | ~3.2-3.8 (m, 4H) | ~45.0, ~52.0 | Boc-C=O, Pyrrolidine-CH, Pyrrolidine-CH₂ |
| Pyrrolidine-CH₂ (C4') | ~2.0-2.3 (m, 2H) | ~30.0 | Pyrrolidine-CH, Pyrrolidine-CH₂ |
| Pyridine-OCH₃ | ~3.90 (s, 3H) | ~53.5 | Pyridine-C2 |
| Pyridine-H3 | ~6.7-6.8 (d) | ~108.0 | Pyridine-C2, Pyridine-C4, Pyridine-C5 |
| Pyridine-H5 | ~6.8-6.9 (dd) | ~115.0 | Pyridine-C3, Pyridine-C4, Pyridine-C6 |
| Pyridine-H6 | ~8.0-8.1 (d) | ~147.0 | Pyridine-C2, Pyridine-C4, Pyridine-C5 |
| Pyridine-C2 | - | ~164.0 | Pyridine-OCH₃, Pyridine-H3, Pyridine-H6 |
| Pyridine-C4 | - | ~150.0 | Pyrrolidine-CH, Pyridine-H3, Pyridine-H5, Pyridine-H6 |
While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers valuable information about the compound in its solid, crystalline, or amorphous form. For "this compound," ssNMR could be applied to:
Study Polymorphism: Identify and characterize different crystalline forms (polymorphs) of the compound, which can have different physical properties.
Determine Conformation: Elucidate the molecular conformation and packing in the solid state, which may differ from the solution state.
Analyze Dynamics: Investigate molecular motions and dynamics within the crystal lattice.
Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are commonly used to obtain high-resolution spectra of solid samples, overcoming challenges like broad lines observed in static solid samples.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with high precision. This allows for the calculation of the elemental formula, a critical step in confirming the identity of a newly synthesized compound. For "this compound," with the molecular formula C₁₅H₂₂N₂O₃, the exact mass of the neutral molecule is 278.1630 g/mol . HRMS analysis would typically be performed on the protonated molecule [M+H]⁺.
Table 2: HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₅H₂₃N₂O₃⁺ | 279.1703 |
| [M+Na]⁺ | C₁₅H₂₂N₂O₃Na⁺ | 301.1523 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and is used for confirmation and detailed structural analysis.
The fragmentation of "this compound" is largely dictated by the labile tert-butoxycarbonyl (Boc) protecting group. doaj.orgxml-journal.net Common fragmentation pathways include:
Loss of isobutylene (B52900) (C₄H₈): A characteristic fragmentation of the Boc group, resulting in a loss of 56 Da. nih.gov
Loss of the tert-butyl group (C₄H₉): A loss of 57 Da.
Loss of the entire Boc group (C₅H₉O₂): A loss of 101 Da through cleavage of the N-C bond. doaj.org
Cleavage of the pyrrolidine ring: Further fragmentation can occur within the pyrrolidine ring after the initial loss from the Boc group.
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 279.17 | 223.11 | C₄H₈ (56.06 Da) | [M+H - isobutylene]⁺ |
| 279.17 | 179.10 | C₅H₈O₂ (100.05 Da) | [M+H - Boc group + H]⁺ (Deprotected amine) |
| 279.17 | 201.13 | CO₂ + C₄H₈ (100.05 Da) | [M+H - isobutylene - CO₂]⁺ |
| 179.10 | 123.06 | C₄H₈N (70.07 Da) | 2-methoxypyridinium fragment |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are complementary and together offer a comprehensive vibrational profile of the compound.
For "this compound," key functional groups that can be identified include the carbonyl (C=O) of the Boc group, C-N bonds of the pyrrolidine and pyridine rings, C-O bonds of the methoxy and carbamate (B1207046) groups, and C-H bonds of the alkyl and aromatic moieties.
FT-IR Spectroscopy: Particularly sensitive to polar bonds, making it ideal for detecting the strong absorbance of the C=O stretch from the carbamate.
Raman Spectroscopy: Often provides better signals for non-polar, symmetric bonds and is particularly useful for characterizing the vibrations of the aromatic pyridine ring.
Table 4: Characteristic FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 | 3100-3000 |
| C-H Stretch (Aliphatic) | Pyrrolidine & Boc | 2980-2850 | 2980-2850 |
| C=O Stretch | Boc (Carbamate) | 1700-1670 (Strong) | 1700-1670 (Weak) |
| C=C, C=N Stretch | Pyridine Ring | 1600-1450 | 1600-1450 (Strong) |
| C-H Bend (Aliphatic) | Pyrrolidine & Boc | 1470-1370 | 1470-1370 |
| C-O Stretch | Carbamate & Methoxy | 1250-1020 | 1250-1020 |
| C-N Stretch | Pyrrolidine & Pyridine | 1220-1020 | 1220-1020 |
The combined application of these advanced spectroscopic methods provides a robust and detailed characterization of "this compound," confirming its structural integrity and providing a foundational dataset for further research.
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. For "this compound," this technique provides unequivocal proof of its molecular conformation, as well as the relative and absolute stereochemistry of the chiral center at the 3-position of the pyrrolidine ring.
By irradiating a single crystal of the compound with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of electron density maps, from which the precise positions of individual atoms can be determined. This reveals critical structural information, including:
Bond Lengths and Angles: Confirming the covalent structure of the molecule.
Conformation: Detailing the puckering of the pyrrolidinyl ring and the spatial orientation of the Boc-protecting group relative to the methoxypyridine moiety.
Stereochemistry: In cases where an enantiomerically pure sample is crystallized with a known chiral reference, the absolute configuration (R or S) can be unambiguously assigned. For a racemic mixture, the crystal structure reveals the relative arrangement of enantiomers within the crystal lattice. mdpi.com
Table 1: Representative Crystal System Data for Heterocyclic Compounds This table illustrates typical data obtained from X-ray crystallography for related classes of compounds, as specific data for the target compound is not publicly available.
| Parameter | Example Value (Compound 1) | Example Value (Compound 2) | Significance |
|---|---|---|---|
| Crystal System | Monoclinic | Triclinic | Describes the basic geometric shape of the unit cell. |
| Space Group | P2₁/c | P-1 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a=14.19Å, b=19.83Å, c=14.39Å, β=111.4° | a=5.93Å, b=10.96Å, c=14.79Å, α=100.5°, β=98.6°, γ=103.8° | The lengths and angles that define the unit cell volume. |
| Molecules per Unit Cell (Z) | 8 | 4 | The number of molecules contained within one unit cell. |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation, identification, and quantification of "this compound," particularly for assessing its chemical and enantiomeric purity.
The presence of a stereocenter at the 3-position of the pyrrolidine ring makes "this compound" a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers. researchgate.net
The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. researchgate.netnih.gov By carefully selecting the CSP and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol), baseline separation of the enantiomers can be achieved. researchgate.netnih.gov This allows for the accurate determination of enantiomeric excess (ee), a critical quality attribute for chiral compounds.
Table 2: Typical Chiral HPLC Method Parameters for Pyrrolidine Derivatives
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IB) | Provides stereospecific interactions for enantiomeric discrimination. |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Elutes the compounds from the column; the ratio is optimized for resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and analysis time. |
| Detection | UV at 254 nm | Monitors the eluting compounds based on their absorbance of UV light. |
| Column Temperature | 25 - 35 °C | Affects column efficiency and retention times. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. mdpi.com It is a valuable tool for assessing the purity of "this compound" and identifying any volatile impurities.
In GC, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. mdpi.com However, the thermal stability of the Boc (tert-butoxycarbonyl) protecting group is a critical consideration. The Boc group can be thermally labile and may degrade in the high-temperature GC injector port, potentially leading to the detection of the deprotected pyrrolidine and misinterpretation of the sample's purity. nih.gov
Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This causes the molecule to fragment into characteristic charged pieces. The resulting mass spectrum is a fingerprint that can confirm the compound's identity. Key fragmentation pathways for Boc-protected amines often involve the loss of isobutylene (56 Da), the tert-butyl group (57 Da), or the entire Boc group. doaj.orgreddit.com
Table 3: Predicted GC-MS Fragmentation for C₁₅H₂₂N₂O₃ (MW: 278.35)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 278 | [M]⁺ | Molecular Ion |
| 222 | [M - C₄H₈]⁺ | Loss of isobutylene from Boc group |
| 178 | [M - C₅H₈O₂]⁺ | Loss of Boc group radical |
| 177 | [M - C₅H₉O₂]⁺ | Loss of Boc group |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Elemental Analysis Methodologies
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. researchgate.net This method provides experimental validation of the compound's empirical formula, which is a critical step in confirming its chemical identity and purity after synthesis. azom.com
The technique, typically performed via combustion analysis, involves burning a precisely weighed sample in an oxygen-rich atmosphere. researchgate.net The resulting combustion gases (CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the percentage of each element in the original sample. The experimental values are then compared to the theoretical percentages calculated from the molecular formula (C₁₅H₂₂N₂O₃). A close agreement between the experimental and theoretical values, typically within ±0.4%, is considered strong evidence of the compound's purity and correct elemental composition. chemcollective.orgdavidson.edu
Table 4: Theoretical Elemental Composition of this compound Calculated for Molecular Formula: C₁₅H₂₂N₂O₃; Molecular Weight: 278.35 g/mol
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Theoretical Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 15 | 180.165 | 64.72% |
| Hydrogen | H | 1.008 | 22 | 22.176 | 7.97% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.07% |
| Oxygen | O | 15.999 | 3 | 47.997 | 17.24% |
V. Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure of organic molecules.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and kinetic stability. wikipedia.orgsapub.org
For 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine, the HOMO is expected to be located primarily on the electron-rich 2-methoxypyridine (B126380) ring, indicating its role as a nucleophilic center. The LUMO, conversely, would be distributed across the pyridine (B92270) ring, highlighting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap suggests higher reactivity. nih.gov Quantum chemical calculations can precisely determine these energy levels. nih.gov
Table 1: Illustrative FMO Properties of this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.90 | Indicates kinetic stability and chemical reactivity |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are color-coded to indicate regions of varying electron density. Electron-rich areas, which are prone to electrophilic attack, are typically shown in red, while electron-poor regions, susceptible to nucleophilic attack, are colored blue. researchgate.net Neutral regions are represented by green and yellow. researchgate.net
In the case of this compound, an MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy (B1213986) and Boc groups, identifying them as sites for electrophilic interaction. Conversely, a positive potential (blue) would be expected on the hydrogen atoms, particularly those attached to the pyridine ring.
Conformational Analysis and Energy Landscape Exploration
The flexibility of the Boc-pyrrolidinyl group allows the molecule to adopt various three-dimensional shapes or conformations. researchgate.net Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy conformers. researchgate.net The puckering of the five-membered pyrrolidine (B122466) ring and rotation around the single bonds connecting the rings and the Boc group give rise to a complex energy landscape. researchgate.netrsc.org
Computational methods can map this landscape to find local and global energy minima. Understanding the relative stabilities of different conformers is crucial, as the molecule's biological activity and reactivity can be highly dependent on its preferred shape. mdpi.com The small energy differences between conformers often necessitate high-accuracy electronic structure methods for reliable predictions. researchgate.net
Reaction Mechanism Predictions and Transition State Elucidation
Theoretical calculations are invaluable for predicting the pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the most likely reaction mechanisms, including the structures of intermediates and, crucially, the transition states that connect them.
The elucidation of transition state structures allows for the calculation of activation energies, which determine the rate of a reaction. This predictive capability is essential for optimizing reaction conditions and for designing new synthetic routes. For example, in reactions like palladium-catalyzed cross-coupling, which is common for pyridine derivatives, computational studies can clarify the role of the catalyst and the sequence of elementary steps. nih.gov
Spectroscopic Property Predictions
Computational chemistry can accurately predict various spectroscopic properties, which is a vital tool for structure verification and interpretation of experimental data.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts of the molecule. researchgate.net By comparing calculated shifts with experimental spectra, the assignment of signals to specific atoms can be confirmed. Solvent effects can also be modeled to improve the accuracy of these predictions. researchgate.net
Vibrational Frequencies: Theoretical calculations can compute the infrared (IR) and Raman spectra of a molecule by determining its vibrational modes. This information is highly useful for identifying functional groups and confirming the molecular structure.
Table 2: Exemplary Predicted vs. Experimental NMR and IR Data This table contains hypothetical data to illustrate the comparison between calculated and experimental values.
| Property | Atom/Group | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹H NMR Shift (ppm) | -OCH₃ | 3.95 | 3.92 |
| ¹³C NMR Shift (ppm) | Pyridine C2 | 164.5 | 164.2 |
| IR Frequency (cm⁻¹) | C=O (Boc) | 1705 | 1698 |
Molecular Dynamics Simulations for Chemical Transformations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. rsc.org Unlike static quantum mechanical calculations, MD simulations can explore the conformational changes and intermolecular interactions that occur during a chemical transformation. nih.gov
For this compound, reactive MD simulations (using force fields like ReaxFF) could be employed to study its behavior under specific conditions, such as pyrolysis or combustion, revealing initial decomposition pathways. researchgate.net Furthermore, MD simulations are used to study how the molecule interacts with other molecules, such as solvents or biological macromolecules, offering insights into its behavior in complex environments. chemrxiv.orgnih.gov
Vi. Applications in Complex Molecule Synthesis
Role as a Key Intermediate in Multi-Step Organic Syntheses
The primary application of 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine is as a key intermediate in the synthesis of complex organic molecules, particularly those with therapeutic potential. The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine (B122466) nitrogen is stable under various reaction conditions but can be readily removed, allowing for subsequent functionalization. The methoxypyridine ring itself can be modified through several synthetic transformations.
This compound and its structural analogs are instrumental in the synthesis of ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.govmiami.edunih.gov These receptors are implicated in a variety of neurological and psychiatric disorders, making them important targets for drug discovery. For instance, analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized with various substituents on the pyridine (B92270) ring to explore structure-activity relationships (SAR) for nAChR binding. nih.gov The synthesis of these complex analogs often involves multi-step sequences where the pyrrolidinyl-pyridine core is a central component that is progressively elaborated.
In a typical synthetic route, the pyrrolidine or pyridine moiety of the intermediate can be modified to introduce new functional groups or build entirely new ring systems. The development of potent and selective nAChR agents, such as novel epibatidine (B1211577) analogs, relies on such intermediates to construct the final complex structure required for high-affinity binding. nih.govmiami.edurti.org
| Intermediate Class | Target Molecule Class | Therapeutic Target | Reference |
|---|---|---|---|
| Substituted (Pyrrolidinyl)methoxy-pyridines | Nicotinic Acetylcholine Receptor Agonists/Antagonists | nAChRs | nih.gov |
| (Pyrrolidinyl)methoxy-vinyl-pyridines | PET Imaging Agents | nAChRs | nih.gov |
| Pyridinyl-deschloroepibatidine Analogs | Antinociceptive Agents | nAChRs | nih.govmiami.edu |
| Methoxypyridine-derived Tetracycles | Gamma-Secretase Modulators | γ-Secretase | nih.gov |
Utilization in the Development of Novel Synthetic Methodologies
The development of new synthetic methods is crucial for advancing organic chemistry and enabling the efficient construction of complex molecules. Heterocyclic compounds like this compound serve as valuable test substrates for validating and showcasing the utility of novel synthetic transformations.
For example, new methods for late-stage functionalization, such as C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr), are often tested on pyridine-containing molecules. nih.gov The electronic properties of the pyridine ring influence the reactivity and selectivity of such reactions. The development of site-selective reactions on complex scaffolds allows chemists to modify advanced intermediates without the need for lengthy deprotection and reprotection steps. While direct application on this compound may not be explicitly documented in all cases, the principles are demonstrated on closely related pyridine and pyrrolidine systems. nih.govbeilstein-journals.org
The adaptability of pyridine and its derivatives as reactants for structural modifications makes them central to methodological advancement in medicinal chemistry. researchgate.net
Scaffold for the Generation of Diverse Chemical Libraries
In modern drug discovery, the pyrrolidinyl-pyridine structure is considered a "privileged scaffold." researchgate.netnih.govrsc.org A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for the development of new drugs. The combination of the saturated, three-dimensional pyrrolidine ring and the aromatic, functionalizable pyridine ring provides a rich platform for creating chemical diversity. nih.govresearchgate.netnih.gov
Medicinal chemists utilize this compound and related structures as a core template to generate large collections of structurally related compounds, known as chemical libraries. mdpi.com By systematically varying the substituents on both the pyrrolidine and pyridine rings, researchers can efficiently explore the chemical space around the core scaffold.
This approach has been successfully applied to discover modulators for various targets:
Nicotinic Acetylcholine Receptors (nAChRs): Libraries of analogs based on the (pyrrolidinyl)methoxy-pyridine scaffold have been synthesized to identify compounds with tailored affinities and selectivities for different nAChR subtypes. nih.govnih.gov
Gamma-Secretase Modulators (GSMs): The insertion of a methoxypyridine motif into tetracyclic scaffolds has led to the discovery of novel GSMs for potential Alzheimer's disease treatment. nih.gov
Antimalarial Agents: Virtual libraries of triazolopyridines bearing sulfonamide fragments were designed and screened to identify new hits against Plasmodium falciparum. mdpi.com
The generation of these libraries allows for a systematic investigation of structure-activity relationships (SAR), guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
| Scaffold | Points of Diversification | Target Class | Reference |
|---|---|---|---|
| (Pyrrolidinyl)methoxy-pyridine | Substituents on the pyridine ring (positions 2, 4, 5, 6) | nAChR Ligands | nih.gov |
| 2-Chloro-5-((pyrrolidinyl)methoxy)pyridine | Modifications at the 3-position (vinyl linkers) | PET Imaging Agents | nih.gov |
| Triazolo-pyridine | Substituents on triazole and sulfonamide moieties | Antimalarials (Falcipain-2 inhibitors) | mdpi.com |
Precursor for Advanced Materials (if non-biological applications are identified)
While the predominant application of this compound is in the synthesis of biologically active molecules, the constituent methoxypyridine moiety has been explored in the field of materials science. Specifically, 2-methoxypyridine (B126380) derivatives have been used in the synthesis of liquid crystalline and photo-physical materials. researchgate.net These compounds can exhibit mesomorphic behavior (liquid crystal phases), which is influenced by the substituents on the pyridine core. The delocalization of π-electrons across the pyridine and attached aromatic systems can give rise to useful electronic and optical properties. researchgate.net
Furthermore, pyridine derivatives are used in agrochemicals, such as herbicides, and as dyes in the textile industry. researchgate.netbohrium.com However, the direct use of the specific compound this compound as a precursor for advanced non-biological materials is not extensively documented. Its structural complexity and cost would likely make it less practical for bulk material applications compared to simpler pyridine building blocks. Its value remains primarily concentrated in the pharmaceutical and life sciences sectors where molecular complexity and precise stereochemistry are paramount.
Vii. Future Research Directions and Challenges in the Chemistry of 4 1 Boc 3 Pyrrolidinyl 2 Methoxypyridine
Development of More Sustainable and Efficient Synthetic Routes
Key strategies for achieving these goals include:
Cascade Reactions: Designing multi-step reactions that occur in a single pot without the need for isolating intermediates can significantly improve efficiency. A simple, modular method for preparing highly substituted pyridines has been developed using a cascade reaction that includes a copper-catalyzed cross-coupling, electrocyclization, and air oxidation, achieving moderate to excellent yields (43–91%). nih.gov
Novel Catalytic Systems: The exploration of new catalysts, including earth-abundant metals and organocatalysts, can lead to milder reaction conditions and higher selectivity. For instance, ruthenium-catalyzed cycloisomerization has been effectively used to synthesize substituted pyridine (B92270) derivatives. organic-chemistry.org
Alternative C1 Sources: Traditional methods like the Hantzsch synthesis are being updated with more innovative approaches. A Hantzsch-type strategy using rongalite as a C1 source for the pyridine ring assembly demonstrates a facile method for preparing substituted pyridines with broad functional group tolerance. mdpi.com
Sustainable Protecting Groups: In syntheses involving multiple steps, the choice of protecting groups is critical. Research into acid-labile protecting groups that release volatile byproducts can simplify purification and reduce waste, contributing to more sustainable processes. nih.gov The use of aryne chemistry also presents a mild and efficient pathway for synthesizing various phenoxy-pyridine derivatives. nih.gov
| Synthetic Strategy | Key Features | Potential Application for 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine |
| Cascade Reactions | Single-pot, multi-step synthesis; reduces waste and purification steps. | Development of a one-pot synthesis from simpler precursors to form the substituted pyridine ring. nih.gov |
| Ruthenium Catalysis | Efficient cycloisomerization reactions for pyridine synthesis. | Catalytic construction of the 2-methoxypyridine (B126380) core under mild conditions. organic-chemistry.org |
| Hantzsch-type Synthesis with Rongalite | Utilizes rongalite as a C1 source for the pyridine C-4 position. | An alternative, efficient route for assembling the pyridine scaffold. mdpi.com |
| Sustainable Protecting Groups | Use of protecting groups with volatile byproducts to simplify workup. | Application of greener protecting group strategies for the pyrrolidine (B122466) nitrogen (beyond Boc). nih.gov |
| Aryne Chemistry | Mild and efficient synthesis of phenoxy-pyridine derivatives. | Potential for novel functionalization of the pyridine ring. nih.gov |
Exploration of Unprecedented Reactivity and Transformations of the Pyridine and Pyrrolidine Moieties
The pyridine and pyrrolidine rings in this compound are rich in chemical reactivity, offering numerous possibilities for novel transformations. Future research will delve into uncovering unprecedented reactions that could lead to the synthesis of complex and diverse molecular architectures.
A particularly innovative area is the remodeling of heterocyclic skeletons. A photo-promoted ring contraction of pyridines using silylborane has been shown to produce pyrrolidine derivatives. nih.gov This type of transformation could provide a novel synthetic route to functionalized pyrrolidines from readily available pyridine starting materials, potentially accelerating drug discovery. nih.gov
Further derivatization of the core structure is another key research avenue. Studies on analogs of related compounds, such as 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, have shown that substitutions on the pyridine ring can significantly impact biological activity. nih.gov This suggests that exploring various substitutions on both the pyridine and pyrrolidine moieties of the target compound could yield derivatives with unique properties. Similarly, the synthesis of novel series of related compounds, like 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues, highlights the potential for developing compounds with high affinity for specific biological targets. nih.gov
| Transformation Type | Description | Potential Impact |
| Pyridine Ring Contraction | Photo-promoted reaction of pyridines with silylborane to form pyrrolidine skeletons. nih.gov | Provides a novel synthetic pathway to highly functionalized pyrrolidines from pyridines. nih.gov |
| Pyridine Ring Substitution | Introduction of various substituents at different positions of the pyridine ring. | Can profoundly affect the biological efficacy and selectivity of the molecule. nih.gov |
| Pyrrolidine Moiety Functionalization | Modification of the pyrrolidine ring or the Boc-protecting group. | Allows for fine-tuning of physicochemical properties and exploration of structure-activity relationships. nih.gov |
Integration with Automation and Artificial Intelligence in Chemical Synthesis
The convergence of automation and artificial intelligence (AI) is set to revolutionize organic synthesis. For a molecule like this compound, these technologies can accelerate the discovery of optimal synthetic routes and enable on-demand production.
Furthermore, automated systems have been developed for the production of complex molecules, including radiolabeled compounds for medical imaging, which simplifies processes and reduces human exposure to hazardous materials. uchicago.edu The development of AI tools like ChemCrow, which integrates multiple expertly designed computational tools, can streamline complex research tasks in chemistry, making them more efficient for both experts and non-experts. sciencedaily.com
| Technology | Application in Synthesis | Benefit for this compound |
| Artificial Intelligence (AI) | Retrosynthetic analysis, reaction condition prediction, and pathway planning. iscientific.orgacs.org | Discovery of novel, more efficient synthetic routes; optimization of reaction yields. technologynetworks.com |
| Automated Synthesis Platforms | Robotic execution of chemical reactions and high-throughput screening. | Rapid optimization of synthesis conditions and potential for on-demand production. uchicago.edu |
| Integrated AI-Automation Systems | Closed-loop optimization where AI designs experiments and learns from automated results. technologynetworks.com | Autonomous discovery and optimization of the entire synthetic process. |
| Specialized AI Tools (e.g., ChemCrow) | Integration of multiple computational tools to streamline complex chemical research tasks. sciencedaily.com | More efficient navigation of tasks related to synthesis, functionalization, and property prediction. sciencedaily.com |
Expanding the Scope to Related Heterocyclic Architectures
The synthetic methodologies developed for this compound can serve as a foundation for accessing a wider array of valuable heterocyclic compounds. The structural motifs present in this molecule are common in many biologically active compounds, making the expansion of these synthetic strategies a highly valuable endeavor.
Future research will focus on adapting and extending current synthetic routes to produce libraries of related heterocyclic architectures. This includes:
Fused Heterocyclic Systems: Developing multicomponent reactions to construct complex fused ring systems. For example, four-component cascade reactions have been used to synthesize functionalized tetrahydroimidazo[1,2-a]pyridine derivatives. nih.gov
Diverse Pyridine Analogs: Remodeling existing heterocyclic skeletons to generate novel substituted pyridines. The transformation of (Aza)indole skeletons can produce pyridines with diverse functional groups. researchgate.net
Other N-Heterocycles: Applying the core synthetic principles to different heterocyclic systems. Efficient syntheses of 4-phenoxy-quinazolines and 2-phenoxy-quinoxalines have been developed using aryne chemistry, demonstrating the versatility of this approach. nih.gov
By systematically exploring variations in the heterocyclic core and substitution patterns, chemists can generate extensive libraries of novel compounds for biological screening, materials science, and other applications. This expansion of chemical space is crucial for the discovery of new molecules with desired functions and properties.
Q & A
Q. What are the standard synthetic routes for preparing 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine?
The synthesis typically involves sequential protection and coupling reactions. For example:
- Step 1 : Introduce the Boc (tert-butoxycarbonyl) group to the pyrrolidine amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to protect the amine .
- Step 2 : Couple the Boc-protected pyrrolidine to the 4-position of 2-methoxypyridine via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, depending on the leaving group (e.g., halogen) on the pyridine ring. Optimization may involve ligand selection (e.g., XPhos) and solvent systems (e.g., DMF/water) .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., using ethanol) is commonly employed .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify substituent positions and Boc-group integrity. Challenges include signal splitting due to rotamers (e.g., from restricted amide bond rotation), which can be resolved by variable-temperature NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and purity.
- X-ray Crystallography : Used to resolve ambiguous stereochemistry or confirm regioselectivity in complex derivatives .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a versatile intermediate for:
- Kinase Inhibitors : The pyridine scaffold mimics ATP-binding motifs, while the Boc-pyrrolidine moiety provides steric bulk for selective target binding .
- Prodrug Development : The Boc group can be enzymatically cleaved in vivo to release active amines .
Advanced Research Questions
Q. How does the Boc group influence reactivity in cross-coupling reactions?
The Boc group introduces steric hindrance, which can:
- Limit Accessibility : Reduce reaction rates in bulky transition states (e.g., Heck couplings).
- Modulate Electronic Effects : Electron-withdrawing Boc groups may activate adjacent positions for nucleophilic attack. Studies on analogous compounds show that replacing Boc with smaller groups (e.g., acetyl) improves coupling efficiency but compromises amine protection .
Q. What strategies resolve regioselectivity challenges during pyridine ring functionalization?
- Directing Effects : The 2-methoxy group directs electrophilic substitution to the 4-position (para to methoxy). Competing pathways (e.g., meta substitution) can arise under strong acidic conditions, requiring careful control of reaction pH and temperature .
- Protection/Deprotection : Temporary protection of the pyrrolidine nitrogen (e.g., with Fmoc) prevents unwanted side reactions during pyridine modification .
Q. How can researchers address contradictions in NMR data caused by rotameric forms?
- Temperature-Dependent NMR : Raising the temperature (e.g., to 60°C) accelerates amide bond rotation, coalescing split signals into singlets .
- 2D NMR Techniques : NOESY or ROESY can distinguish between rotamers by identifying spatial proximity of protons .
Q. What synthetic optimizations improve yields in multi-step syntheses?
- Catalyst Screening : Pd(OAc) with XPhos ligand enhances coupling efficiency for Boc-protected intermediates .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of Boc-protected intermediates, while mixed solvents (e.g., THF/water) prevent aggregation .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity for derivatives?
- Structural Variability : Minor substituent changes (e.g., methoxy vs. tert-butyl) alter lipophilicity and target binding. For example, tert-butyl groups in related pyridines enhance metabolic stability but reduce solubility .
- Assay Conditions : Differences in cell lines (e.g., CYP1A2 expression levels) or buffer pH can skew inhibition data. Standardized protocols (e.g., ISO-certified assays) are recommended for cross-study comparisons .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
